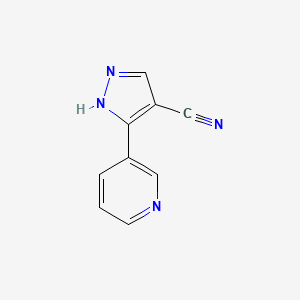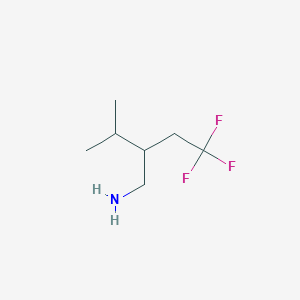![molecular formula C11H21N B1489348 2-Azaspiro[4.7]dodecane CAS No. 182-98-9](/img/structure/B1489348.png)
2-Azaspiro[4.7]dodecane
Overview
Description
2-Azaspiro[47]dodecane is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework
Mechanism of Action
Target of Action
This compound is a bicyclic organic compound that belongs to the class of spiro compounds. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mode of Action
It is believed to interact with its targets in a way that leads to the production of important biologically active compounds .
Biochemical Pathways
It is known that this compound is promising for the production of important biologically active compounds .
Biochemical Analysis
Biochemical Properties
2-Azaspiro[4.7]dodecane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclic GMP–AMP synthase (cGAS), an enzyme involved in the immune response. This interaction inhibits the activity of cGAS, thereby modulating the immune response . Additionally, this compound interacts with other proteins and enzymes, affecting their catalytic activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in Hela cells in a dose-dependent manner . This compound also affects cell signaling pathways by inhibiting the activity of specific enzymes, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the binding of this compound to cGAS inhibits its activity, thereby modulating the immune response . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell death and organ damage . These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic pathways are important for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. For instance, this compound has been found to accumulate in the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for predicting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it influences mitochondrial function and energy metabolism . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.7]dodecane typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors under specific conditions, such as the use of strong acids or bases to facilitate ring closure. Another method involves the use of transition metal catalysts to promote the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.7]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing to investigate its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique structure makes it valuable in the development of advanced materials and catalysts.
Comparison with Similar Compounds
2-Azaspiro[4.7]dodecane is unique due to its spirocyclic structure, which distinguishes it from other compounds. Similar compounds include other spirocyclic molecules, such as spiroindoline and spirooxindole. These compounds share the characteristic spirocyclic framework but differ in their specific substituents and functional groups.
Properties
IUPAC Name |
2-azaspiro[4.7]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRHJJOKNBOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-aminopropyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1489265.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)









amine](/img/structure/B1489286.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)
